4-Tert-butyl-3-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-tert-butyl-3-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-19(2,3)13-12-20-17(24)16(13)18(25)22-10-8-21(9-11-22)14-6-4-5-7-15(14)23/h4-7,13,16,23H,8-12H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUMQTUBLJZQNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)N2CCN(CC2)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-3-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The synthesis begins with the reaction of 2-hydroxyaniline with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate 4-(2-hydroxyphenyl)piperazine.
Introduction of the Pyrrolidinone Moiety: The intermediate is then reacted with 4-tert-butyl-2-oxo-pyrrolidine-1-carboxylic acid chloride under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-3-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form alcohol derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl-substituted derivatives.
Scientific Research Applications
Anticancer Activity
Research has highlighted the compound's potential as an inhibitor of polo-like kinase 1 (Plk1), a critical target in cancer therapy. Plk1 is often overexpressed in various cancers, making it a prime target for drug development.
Case Study: Inhibition of Plk1
A study identified derivatives based on similar scaffolds that effectively inhibit Plk1's activity, leading to mitotic arrest and apoptosis in cancer cells while sparing normal cells. The findings suggest that modifications to the piperazine and pyrrolidine rings can enhance selectivity and potency against cancer cells .
Neuroprotective Effects
The compound has shown promise in neuroprotective applications, particularly in Alzheimer's disease research. Its ability to inhibit amyloid-beta aggregation and tau phosphorylation makes it a candidate for further development as an anti-Alzheimer's agent.
Case Study: Anti-Alzheimer's Potential
Recent studies demonstrated that compounds with similar structures exhibit significant inhibition of human acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which are crucial for Alzheimer's pathology. The presence of phenolic groups enhances antioxidant properties, contributing to neuroprotection .
Antiviral Activity
The heterocyclic nature of the compound positions it well for antiviral research. Compounds derived from piperazine have been noted for their antiviral properties against various pathogens.
Case Study: Antiviral Agents
Research has indicated that piperazine derivatives can inhibit viral replication through various mechanisms, including interference with viral entry or replication processes. The specific structure of 4-Tert-butyl-3-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one may enhance its efficacy against certain viral strains .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Compound Variation | Activity Level | Observations |
|---|---|---|
| Hydroxyphenyl Group | High | Enhances binding affinity and biological activity |
| Piperazine Modifications | Moderate | Alters selectivity towards cancerous vs normal cells |
Mechanism of Action
The mechanism of action of 4-Tert-butyl-3-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological targets, while the piperazine ring can interact with receptors or enzymes. The compound’s overall structure allows it to fit into binding sites and modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Physicochemical Properties
- Hydrogen Bonding: The 2-hydroxyphenyl group enables strong hydrogen bonding, contrasting with fluorophenyl (TGI-004) or nitro-phenyl () groups, which lack H-bond donors .
Structure-Activity Relationship (SAR) Insights
- Piperazine Substituents: Hydroxyphenyl: Enhances antioxidant activity and H-bonding (target compound vs. EP-40). Nitro-phenyl (): Electron-withdrawing but may reduce metabolic stability .
- Linker Flexibility : The rigid carbonyl linker in the target compound may restrict conformational freedom compared to EP-40’s propyl chain, possibly improving target selectivity .
Biological Activity
The compound 4-Tert-butyl-3-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, supported by empirical data, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₅H₂₂N₂O₃
- Molecular Weight : 278.35 g/mol
- CAS Number : 198627-86-0
This compound features a pyrrolidine backbone with a tert-butyl group and a piperazine moiety, which are known to influence its pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily focusing on its potential as an inhibitor of specific enzymes and receptors. Below are the key areas of biological activity:
1. Enzyme Inhibition
Studies have shown that derivatives of piperazine, such as the one , can inhibit enzymes like tyrosinase , which is crucial in melanin biosynthesis. The inhibition of tyrosinase may have therapeutic implications for conditions related to pigmentation disorders and certain cancers .
2. Antimicrobial Properties
Recent evaluations have indicated that related compounds demonstrate antimicrobial activity against various pathogens. For instance, derivatives exhibiting structural similarities have shown effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
3. Neuropharmacological Effects
The compound's structure suggests potential interactions with neurotransmitter receptors. Some studies have investigated the binding affinities of similar piperazine derivatives to serotonin and dopamine receptors, indicating possible neuroleptic effects . These interactions could provide insights into the compound's efficacy in treating neurological disorders.
Table 1: Summary of Biological Activities
| Activity Type | Target/Mechanism | Reference |
|---|---|---|
| Enzyme Inhibition | Tyrosinase | |
| Antimicrobial | Staphylococcus aureus, E. coli | |
| Neuropharmacology | Serotonin and Dopamine Receptors |
Case Study 1: Tyrosinase Inhibition
A study conducted on a series of phenolic compounds demonstrated that those with hydrophobic ortho-substituents showed significant inhibition of tyrosinase activity. The compound's structural features suggest it may similarly inhibit this enzyme, offering therapeutic prospects for hyperpigmentation treatments .
Case Study 2: Antimicrobial Evaluation
In a comparative study, various piperazine derivatives were tested for their antimicrobial efficacy. The results indicated that compounds structurally related to this compound exhibited MIC values ranging from 3.12 to 12.5 µg/mL against targeted pathogens, highlighting the potential for developing new antimicrobial agents .
Research Findings
Recent research highlights the importance of structural modifications in enhancing biological activity. For instance, the introduction of hydrophobic groups has been shown to increase enzyme inhibition potency and receptor affinity, suggesting avenues for further optimization of the compound's structure for improved therapeutic outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
